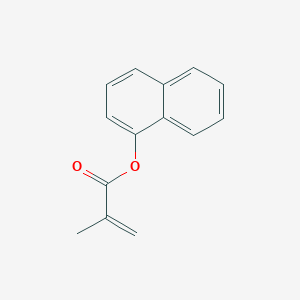

alpha-naphthyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYCQBKSRWZZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31547-85-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31547-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60398930 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-44-4 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19102-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aromatic Methacrylate Monomers in Advanced Materials Research

Aromatic methacrylate (B99206) monomers are a class of building blocks for polymers that are distinguished by the presence of an aromatic ring structure, such as a phenyl or naphthyl group, attached to the methacrylate backbone. This structural feature is paramount in the design of advanced materials, as it imparts a significant degree of rigidity and thermal stability to the resulting polymer chains. The bulky and planar nature of the aromatic side groups restricts the rotational freedom of the polymer backbone, leading to a higher glass transition temperature (Tg). dergipark.org.trchemrxiv.org This is a critical property for materials intended for high-temperature applications.

The incorporation of aromatic moieties also influences the optical properties of the polymers. For instance, polymers derived from aromatic methacrylates often exhibit a high refractive index, a desirable characteristic for applications in optical lenses, coatings, and advanced display materials. scipoly.comscribd.comsigmaaldrich.com Furthermore, the aromatic groups can participate in π-π stacking interactions, which can enhance the mechanical strength and influence the photophysical behavior of the material, such as fluorescence. smolecule.com The ability to tailor these properties by selecting different aromatic groups makes these monomers highly versatile in the development of high-performance plastics, adhesives, and specialty resins. smolecule.comscirp.org

Historical Context and Evolution of Research on Alpha Naphthyl Methacrylate

While the synthesis of methacrylate (B99206) polymers dates back to the late 19th and early 20th centuries, the specific investigation of alpha-naphthyl methacrylate likely began with the broader exploration of esterification reactions to create novel monomers. The common synthesis route for this compound involves the esterification of α-naphthol with methacryloyl chloride. smolecule.com Early research into the polymerization of aromatic methacrylates was foundational to understanding how the structure of the monomer influences the properties of the polymer.

Initial studies on the polymerization of naphthyl methacrylates were often conducted using free-radical polymerization techniques, with initiators like azobisisobutyronitrile (AIBN). smolecule.com These early investigations established that poly(this compound) (PANMA) possesses a significantly high glass transition temperature, a direct consequence of its bulky naphthyl side group. dergipark.org.tr Over time, research has evolved from basic synthesis and polymerization studies to more controlled and sophisticated methods. The development of techniques such as photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP) has enabled greater control over the polymer's molecular weight, architecture, and tacticity, allowing for the fine-tuning of its properties for specific applications. smolecule.com

Scope and Research Trajectories for Poly Alpha Naphthyl Methacrylate Systems

Conventional Esterification Routes for this compound Synthesis

The most prevalent and well-established method for synthesizing this compound is through direct esterification. This approach typically involves the reaction of α-naphthol with a methacrylic acid derivative. A common and effective variant of this method is the reaction between α-naphthol and methacryloyl chloride. smolecule.com This reaction is conducted in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the esterification process. smolecule.com This neutralization is crucial for driving the reaction to completion and achieving high yields of the desired monomer.

Another conventional pathway is transesterification. This process involves the exchange of the alcohol group of an ester with another alcohol. For instance, α-naphthyl acetate (B1210297) can be subjected to a transesterification reaction with methyl methacrylate. smolecule.com This particular route can be facilitated by the use of specific catalysts, such as those based on cobalt(II) in a carboxylic acid medium. smolecule.com A key advantage of this method is its high selectivity, capable of producing the α-isomer with greater than 95% selectivity, thereby minimizing contamination from the β-naphthol isomer. smolecule.com The reaction temperature for such transesterification processes is typically maintained between 60°C and 150°C to ensure an optimal reaction rate while preventing unwanted polymerization of the methacrylate product. google.com

Table 1: Comparison of Conventional Esterification Routes

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Direct Esterification | α-Naphthol, Methacryloyl Chloride | Triethylamine (or other base) | High yields, common laboratory method. smolecule.com |

| Transesterification | α-Naphthyl Acetate, Methyl Methacrylate | Cobalt(II) acetate | High selectivity for the α-isomer (>95%). smolecule.com |

One-Pot Synthetic Approaches for Enhanced Reaction Efficiency

Such one-pot strategies can be adapted for α-naphthyl methacrylate, streamlining the process by integrating the formation of α-naphthol and its subsequent esterification with methacryloyl chloride in a single reaction vessel. smolecule.com This eliminates the need for isolating intermediates, thereby saving time, reducing solvent usage, and minimizing potential product loss between steps. smolecule.comresearchgate.net Recent advancements in organic synthesis have highlighted several one-pot methods for producing 2-naphthol (B1666908) derivatives, which could be conceptually applied to the synthesis of the monomer itself. rsc.orgresearchgate.net

Table 2: Research Findings on One-Pot Synthesis

| Focus | Reactants | Key Outcome | Reference |

|---|---|---|---|

| Poly(2-naphthyl methacrylate) Synthesis | 2-Naphthol, Methacryloyl Chloride | Direct polymerization without monomer isolation, 47% yield. | researchgate.net |

| Conceptual Monomer Synthesis | Naphthol precursor, Methacryloyl Chloride | Streamlined process by combining naphthol formation and esterification. | smolecule.com |

Green Chemistry Principles in this compound Monomer Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the production of this compound, these principles can be applied to enhance sustainability. A primary focus is on maximizing atom economy, which seeks to incorporate the maximum amount of reactant atoms into the final product, thereby minimizing waste. youtube.com For example, addition reactions are inherently more atom-economical than substitution reactions that generate byproducts. youtube.com

The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. nih.gov For reactions involving naphthols, an eco-friendly approach utilizing water as a solvent and methane (B114726) sulphonic acid as a catalyst has been reported for the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This demonstrates the potential for replacing traditional volatile organic solvents with water. Furthermore, solvent-free reaction conditions, such as those employed in "Grindstone Chemistry" where reactions occur by grinding solid reactants together, offer a significant reduction in solvent waste. ijcmas.comscilit.net The development of reusable and non-toxic catalysts, such as certain metallophthalocyanines or biodegradable catalysts like tannic acid, also represents a key area of green innovation applicable to esterification and other related organic transformations. ijcmas.comscilit.net

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Example/Potential Benefit |

|---|---|---|

| Atom Economy | Designing reactions to minimize byproducts. | Favoring addition reactions over substitution reactions to achieve up to 100% atom economy. youtube.com |

| Safer Solvents | Replacing volatile organic solvents with greener alternatives. | Utilizing water as a reaction medium, as demonstrated in the synthesis of naphthol derivatives. nih.govijcmas.com |

| Energy Efficiency | Employing solvent-free or ambient temperature conditions. | "Grindstone Chemistry" allows for reactions by mechanical grinding, reducing energy for heating. ijcmas.com |

| Catalysis | Using non-toxic and recyclable catalysts. | Employing biodegradable catalysts like tannic acid or efficient heterogenous catalysts. scilit.net |

Derivatization Strategies for Functionalized this compound Monomers

Derivatization of the this compound monomer allows for the introduction of new functional groups, which can tailor the properties of the resulting polymers for specific applications. These strategies can modify the monomer before polymerization or functionalize the polymer after its formation. Functional groups can be introduced to alter properties such as solubility, reactivity, or photophysical behavior.

One strategy involves incorporating different chemical moieties onto the naphthyl ring or the methacrylate unit. For example, thianthrene-derivatized monomers have been developed for applications in volume Bragg gratings, where they contribute to a higher refractive index. google.com While not specific to this compound, this illustrates the principle of attaching complex aryl groups to a polymerizable core. Another approach is the derivatization of polymer chains. For instance, polymer chains containing diol fragments have been derivatized using α-methylbenzylamine and 2-formylphenylboronic acid to create iminoboronates, a technique used for assessing the enantiopurity of the polymer. bath.ac.uk This post-polymerization modification demonstrates how functional handles can be incorporated into the monomer for later reaction. Furthermore, grafting copolymers onto materials like chitosan (B1678972) using monomers such as methyl methacrylate is a common strategy to impart new functionalities for biomedical applications. nih.gov These examples showcase the versatility of derivatization to create advanced materials.

Homopolymerization Kinetics and Mechanisms of this compound

The synthesis of poly(this compound) can be achieved through several polymerization routes, each with its own set of kinetic parameters and mechanistic pathways. Understanding these is crucial for tailoring the polymer's properties for specific applications.

Free Radical Polymerization Dynamics and Controlling Parameters

Conventional free-radical polymerization of this compound, often initiated by thermal initiators like azobisisobutyronitrile (AIBN), yields high molecular weight polymers. smolecule.com The polymerization kinetics are significantly influenced by several factors, including temperature, initiator concentration, and the solvent environment.

The solvent, in particular, plays a pivotal role. For instance, hydrophilic solvents can enhance propagation rates through specific interactions with the monomer's carbonyl group. smolecule.com Temperature is another critical parameter. While polymerization can be initiated thermally at around 70°C, elevated temperatures (above 100°C) can favor side reactions like chain transfer over propagation. smolecule.comresearchgate.net Specifically, at 120°C, addition-fragmentation chain transfer can become a dominant event. smolecule.com

The tacticity of the resulting polymer, which describes the stereochemical arrangement of the monomer units, is also a key consideration. For poly(this compound) prepared by radical polymerization, the tacticity is influenced by the polymerization temperature. researchgate.net

Table 1: Controlling Parameters in Free Radical Polymerization of this compound

| Parameter | Influence on Polymerization | Research Findings |

| Temperature | Affects the balance between propagation and side reactions. | At 70°C, thermal initiation is effective for polymerization. researchgate.net Above 100°C, chain transfer reactions become more prominent. smolecule.com |

| Solvent | Can enhance propagation rates through polar interactions. | Hydrophilic solvents can increase propagation rates due to hydrogen bonding with the monomer's carbonyl group. smolecule.com |

| Initiator | Determines the initiation rate and influences molecular weight. | AIBN is a commonly used initiator for polymerizing this compound. smolecule.comresearchgate.net |

Photopolymerization Characteristics and Reaction Control under UV and Visible Light

Photopolymerization offers an alternative to thermal methods, allowing for spatial and temporal control of the polymerization process. This compound can be polymerized under both ultraviolet (UV) and visible light irradiation, typically in the presence of a photoinitiator. researchgate.netacs.org

The reactivity of this compound in photopolymerization is dependent on the wavelength of the light source. The monomer itself absorbs UV irradiation at wavelengths below 330 nm. researchgate.net The presence of a photoinitiator, which absorbs at a specific wavelength, is crucial for efficient polymerization. researchgate.net The rate of photopolymerization is influenced by the light intensity and the concentration of the photoinitiator. acs.org Studies have shown that the polymerization rate of 2-naphthyl methacrylate is significantly higher than that of 1-naphthyl methacrylate under UV irradiation, both with and without a photoinitiator. researchgate.net

Visible light can also be used to initiate the polymerization of methacrylates, often leading to enhanced control and faster reaction rates. acs.orgresearchgate.net The use of light-emitting diodes (LEDs) has become increasingly common in photopolymerization due to their energy efficiency and narrow emission spectra. researchgate.netmdpi.com

Controlled Radical Polymerization Techniques for Poly(this compound) (e.g., RAFT)

Controlled radical polymerization (CRP) techniques provide a means to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. mdpi.comsigmaaldrich.com Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has proven effective for this compound. smolecule.commdpi.com

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process, allowing for the "living" growth of polymer chains. nih.gov The choice of CTA is critical and depends on the monomer being polymerized. mdpi.com For methacrylates, trithiocarbonates are often used as CTAs. mdpi.com The use of RAFT allows for the synthesis of poly(this compound) with dispersity values below 1.5. mdpi.comresearchgate.net This level of control is essential for creating well-defined block copolymers. mdpi.comnih.gov

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been used for methacrylate polymerization. smolecule.comacs.org It involves a reversible activation and deactivation of the growing polymer chains by a transition metal catalyst, typically a copper complex. acs.org

Table 2: Comparison of Polymerization Techniques for Poly(this compound)

| Polymerization Technique | Key Features | Typical Dispersity (Đ) |

| Free Radical Polymerization | High molecular weight, broad molecular weight distribution. | 1.5 - 2.0 smolecule.com |

| Photopolymerization | Spatiotemporal control, can be initiated by UV or visible light. | Varies with conditions |

| RAFT Polymerization | Controlled molecular weight and architecture, "living" characteristics. | < 1.5 mdpi.comresearchgate.net |

| ATRP | Controlled polymerization using a metal catalyst. | < 1.30 smolecule.com |

Thermal Self-Initiation and Mechanistic Pathways in this compound Polymerization

At elevated temperatures, some monomers can undergo thermal self-initiation, where polymer chains are initiated without the need for an external initiator. wpmucdn.com While this phenomenon has been extensively studied for acrylates, the self-initiation of methacrylates like this compound is also a topic of interest. wpmucdn.comwpmucdn.com Experimental studies on methyl methacrylate (MMA) have shown that thermal self-initiation at high temperatures leads to low monomer conversion but produces high molecular weight polymers and oligomers. wpmucdn.com The mechanism is believed to involve the formation of diradicals. wpmucdn.com

For alkyl acrylates, it has been established that at high temperatures, secondary reactions such as backbiting, β-scission, and chain transfer to monomer and polymer become significant. wpmucdn.com These reactions can influence the final polymer properties, including molecular weight and branching. While direct studies on the thermal self-initiation of this compound are limited, the principles observed for other methacrylates and acrylates provide a framework for understanding its high-temperature polymerization behavior.

Copolymerization Behavior of this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for creating materials with tailored properties. The incorporation of this compound into a polymer chain with other monomers can significantly alter the final properties of the material.

Determination of Monomer Reactivity Ratios in Copolymerization Systems

A crucial aspect of understanding copolymerization is the determination of monomer reactivity ratios (r1 and r2). These ratios describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (r1) versus the other monomer (r2). uobaghdad.edu.iq The values of r1 and r2 dictate the composition and sequence distribution of the resulting copolymer. uobaghdad.edu.iqexpresspolymlett.com

Methods such as those proposed by Fineman-Ross and Kelen-Tudos are commonly used to determine these reactivity ratios from experimental data. uobaghdad.edu.iqresearchgate.net For instance, in the copolymerization of N-naphthylacrylamide (NAA) with acrylic acid (AA) and methyl acrylate (B77674) (MA), the reactivity ratios were found to be less than unity, indicating an alternating tendency of the monomers in the copolymer chain. uobaghdad.edu.iqresearchgate.net

While specific reactivity ratio data for the copolymerization of this compound with a wide range of comonomers is not extensively documented in the provided search results, the principles of determining these ratios are well-established in polymer chemistry. researchgate.net The Q-e scheme, developed by Alfrey and Price, provides a semi-empirical method to predict monomer reactivity ratios based on parameters that account for resonance stabilization (Q) and polarity (e) of the monomers. researchgate.net

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| AIBN | Azobisisobutyronitrile |

| RAFT | Reversible Addition-Fragmentation chain-Transfer |

| ATRP | Atom Transfer Radical Polymerization |

| MMA | Methyl Methacrylate |

| NAA | N-naphthylacrylamide |

| AA | Acrylic Acid |

| MA | Methyl Acrylate |

| PMMA | Poly(methyl methacrylate) |

| PPhMA | Poly(phenyl methacrylate) |

| P-1-NM | Poly(1-naphthyl methacrylate) |

| STAC | Stearyltrimethylammonium chloride |

| CTA | Chain Transfer Agent |

| nBA | n-butyl acrylate |

| EA | ethyl acrylate |

| BPO | Benzoyl peroxide |

| TMOS | Tetramethoxysilane |

| SPA | Sodium salt of poly(acrylic acid) |

| MBL | α-methylene-γ-butyrolactone |

| ManEMA | 2-(α-d-mannopyranosyloxy)ethyl methacrylate |

| DMAEMA | 2-(N,N-dimethylamino)ethyl methacrylate |

| ADPMI | N-(4-acetoxy-3,5-dimethyl) phenylmaleimide |

| ST | Styrene (B11656) |

| BCPM | N-(4-butoxycarbonylphenyl)maleimide |

| AN | Acrylonitrile |

| NCHA | N-cyclohexylacrylamide |

| NT | α-naphthylthiourea |

| PVP-b-PNT | Poly(N-vinylpyrrolidone)-block-poly(N-α-naphthylthiourea) |

| PANF-HCl | Polyaniline emeraldine (B8112657) salt nanofibers |

| HIPS | High-impact polystyrene |

| DDMAT | S-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate |

| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |

| TTDS | Tetraethylthiuram disulfide |

| DBDS | Dibenzoyl disulfide |

| BDT | S-benzyl N,N-diethyldithiocarbamate |

| XDT | p-xylylene bis(N,N-diethyldithiocarbamate) |

| KHMDS | Potassium bis(trimethylsilyl)amide |

| DPEOH | 1,1-diphenylethanol |

Studies on Alternating Copolymerization Mechanisms

The copolymerization of monomers with significantly different electronic properties often leads to a high degree of alternation in the polymer chain. This phenomenon is observed when an electron-rich monomer is paired with an electron-poor monomer. The strong alternating tendency is frequently attributed to the formation of a charge-transfer complex between the comonomers or to the polarity differences influencing cross-propagation rates.

Research into analogous systems provides insight into the mechanisms driving alternation. For instance, the copolymerization of N-vinylcarbazole, an electron-rich monomer, with various electron-accepting monomers has been studied to elucidate the role of charge-transfer interactions in promoting alternating structures. acs.org Similarly, studies on the copolymerization of thionolactones with N-functional maleimides have shown a strong preference for forming alternating copolymers, a behavior attributed to a charge-transfer mechanism from the electron-rich monomer to the electron-poor maleimide. surrey.ac.uk The spontaneous zwitterionic copolymerization (SZWIP) of nucleophilic and electrophilic monomers is another pathway that yields predominantly alternating degradable copolymers, such as polyesters and poly(ester amides). monash.edu

These mechanisms suggest that this compound, with its electron-rich naphthyl group, would exhibit a tendency to form alternating copolymers when paired with suitable electron-accepting comonomers.

Table 1: Examples of Monomer Pairs Exhibiting Alternating Copolymerization Tendencies

| Electron-Donor Monomer | Electron-Acceptor Monomer | Resulting Copolymer Structure | Probable Mechanism |

| Styrene | Maleic Anhydride | Alternating | Charge-Transfer Complex acs.org |

| N-Vinylcarbazole | Fumaronitrile | Alternating | Charge-Transfer Complex acs.org |

| Dibenzo[c,e]oxepane-5-thione (DOT) | N-Phenylmaleimide (PhMI) | Predominantly Alternating | Charge-Transfer surrey.ac.uk |

| Cyclic Phosphonites | Muconic Acid | Alternating | Zwitterionic Intermediate monash.edu |

Influence of Charge-Transfer Interactions on Copolymerization Processes

Charge-transfer (CT) interactions play a significant role in many polymerization reactions, influencing both the initiation and propagation steps. tandfonline.com A CT complex can form between an electron-donor monomer and an electron-acceptor monomer. This complex can then act as a single polymerizable unit, leading to a highly alternating copolymer structure. acs.orgtandfonline.com The formation of the CT complex lowers the activation energy required to create reactive species, allowing polymerization to proceed under more moderate conditions. tandfonline.com

The influence of CT interactions can be seen in the photopolymerization of various monomer systems. tandfonline.com In the context of this compound, the bulky, electron-rich naphthalene (B1677914) ring can readily participate in CT interactions with suitable acceptor molecules. These interactions can be a driving force in the self-assembly of supramolecular structures and can be used to control phase-transition behavior in polymers. researchgate.net For example, the lower critical solution temperature (LCST) behavior of a polymer containing pyrene (B120774) units was successfully controlled through CT interactions with an electron-accepting effector, demonstrating how these non-covalent forces can dictate polymer properties. researchgate.net The copolymerization of dibenzo[c,e]oxepane-5-thione (DOT) with N-pentafluorophenylmaleimide (PFPMI) rapidly produces well-defined, alternating copolymers, with reactivity ratios indicating a strong charge-transfer effect. surrey.ac.uk

Solvent Effects on Copolymer Composition and Microstructure

The solvent is not merely an inert medium in polymerization but can profoundly influence reaction kinetics, copolymer composition, and the final polymer microstructure. tandfonline.com The effect of the solvent on the homopropagation rate of various monomers has been extensively documented. For instance, the propagation rate constant (k_p) for methyl methacrylate (MMA) is sensitive to aromatic solvents, while the k_p for styrene can be depressed by polar solvents like benzonitrile. tandfonline.com

For poly(this compound) and structurally similar polymers, the solvent quality significantly affects the polymer chain's conformation. smolecule.com In poor solvents, polymer chains tend to adopt a more collapsed or coiled configuration. This contraction can increase the proximity of pendant aromatic groups, such as the naphthyl units, leading to an enhanced formation of excimers (excited-state dimers), which can be observed through fluorescence spectroscopy. smolecule.com Conversely, in good solvents, the polymer chains are more extended, reducing intramolecular interactions. smolecule.com

Specific interactions between the solvent and the monomer or polymer can also alter reactivity. In hydrophilic solvents, hydrogen bonding between the solvent and the monomer's carbonyl group can enhance propagation rates, as seen in studies of MMA in confined hydrophilic environments. smolecule.com Furthermore, the choice of solvent is critical in stereocomplex formation, where it can mediate the interactions between polymer chains of different tacticities, as demonstrated in studies involving isotactic poly(methyl methacrylate) and syndiotactic poly(methacrylic acid). nih.gov The solvent can therefore be a powerful tool for controlling the final architecture and properties of the resulting polymer. acs.org

Advanced Polymer Architectures of Poly(this compound)

Synthesis and Properties of Block Copolymers Incorporating this compound Units

Block copolymers, composed of two or more distinct polymer chains linked together, are a cornerstone of advanced materials due to their ability to self-assemble into ordered nanostructures. harth-research-group.orgnih.gov The synthesis of well-defined block copolymers incorporating this compound (ANMA) relies on controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.

These methods allow for the sequential addition of monomers to create block structures with controlled molecular weights and low dispersity (Đ). nih.gov For ANMA, ATRP has been successfully employed using a Cu(I)/PMDETA catalyst system at low temperatures (0–25 °C) to suppress side reactions and achieve good control over the polymerization (Đ < 1.30). smolecule.com Similarly, RAFT polymerization can produce ANMA-containing block copolymers with predictable molecular weights and narrow molecular weight distributions (Đ ≈ 1.15–1.25). smolecule.com The temperature is a critical parameter; for example, at elevated temperatures (>100 °C), addition-fragmentation chain transfer can dominate over propagation, a phenomenon that can be exploited to synthesize block copolymers by terminating growing chains and reinitiating with new monomers. smolecule.com

The properties of these block copolymers are heavily influenced by the distinct chemical nature of each block. For instance, diblock copolymer brushes of poly(2-(N,N-dimethylamino)ethyl methacrylate)-block-poly(2-naphthyl methacrylate) (PDMAEMA-b-P2NM) have been synthesized on poly(vinylidene fluoride) membranes, imparting fluorescent properties to the material.

Table 2: Controlled Radical Polymerization (CRP) Methods for this compound (ANMA) Block Copolymers

| CRP Method | Catalyst/Agent System | Typical Temperature (°C) | Resulting Dispersity (Đ) | Block Copolymer Feasibility |

| ATRP | CuBr/PMDETA | 0–25 | 1.20–1.30 | A-B Diblock, A-B-A Triblock smolecule.com |

| RAFT | R-CH₂C(=CH₂)Z (Sulfur-free) | 60 | 1.15–1.25 | Multiblock smolecule.com |

Strategies for Graft Copolymerization with this compound

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. acs.org These architectures are valuable for modifying surface properties and compatibilizing immiscible polymer blends. The primary strategies for synthesizing graft copolymers are "grafting-from," "grafting-to," and the "macromonomer" technique.

Grafting-From : In this approach, initiator sites are created along a polymer backbone, and the secondary monomer is polymerized from these sites. This is a powerful method for creating a high density of grafted chains. For example, amphoteric graft copolymers have been prepared by grafting 2-(dimethylamino)ethyl methacrylate (DMAEM) from a carboxymethylated cellulose (B213188) backbone using a redox initiation system. researchgate.net Similarly, surface-initiated ATRP can be used to grow polymer brushes from a substrate, as demonstrated by the synthesis of PDMAEMA chains from a poly(vinylidene fluoride) (PVDF) membrane, which can then be chain-extended with a second monomer like 2-naphthyl methacrylate.

Grafting-To : This method involves attaching pre-formed polymer chains with reactive end-groups to a polymer backbone containing complementary functional groups. While it can be challenging to achieve high grafting density due to steric hindrance, it allows for precise characterization of both the backbone and the grafted chains before the reaction.

Macromonomer Technique : Here, a polymer chain with a polymerizable end-group (a macromonomer) is copolymerized with another monomer to form a graft copolymer. acs.org This technique is highly versatile for controlling the length and composition of the grafted side chains.

These strategies can be employed to graft poly(this compound) chains onto various backbones, or vice versa, to create materials with tailored thermal, mechanical, and optical properties. acs.org

Formation and Control of Nanostructured Poly(this compound) via Emulsion and Microemulsion Polymerization

Emulsion and microemulsion polymerization are heterogeneous techniques used to produce polymer nanoparticles, known as latexes, in a continuous phase, typically water. rsc.orgpolympart.ir These methods are advantageous for achieving high molecular weights at fast polymerization rates and for creating stable, nanostructured polymer dispersions.

Emulsion Polymerization involves the polymerization of a monomer that is emulsified in the continuous phase by a surfactant. Polymerization is typically initiated by a water-soluble initiator, and the primary loci for particle formation are surfactant micelles. rsc.org The process allows for control over particle size and morphology by adjusting parameters such as initiator and surfactant concentration, temperature, and monomer feed rate. rsc.org A semi-continuous seed emulsion polymerization process, for instance, has been used to prepare modified acrylic ester emulsions with average particle sizes around 69 nm. rsc.org

Microemulsion Polymerization utilizes a thermodynamically stable, transparent dispersion of monomer, water (or oil), and a high concentration of surfactant, often with a cosurfactant. google.com The resulting monomer droplets are much smaller (typically <100 nm) than in a conventional emulsion. google.com Polymerization within these nanodroplets leads to the formation of extremely small polymer particles. The particle nucleation mechanism in microemulsions can be complex, with possibilities including droplet nucleation and homogeneous nucleation in the continuous phase, depending on factors like monomer water solubility and initiator type. polympart.ir Research on the microemulsion polymerization of butyl acrylate has shown that the addition of a polymeric hydrophobe can increase the polymerization rate and lead to a bimodal particle size distribution. researchgate.net

By employing these techniques, poly(this compound) can be synthesized as nanostructured particles. The large naphthyl group would impart unique properties to the resulting latexes, influencing their film-forming behavior, thermal stability, and refractive index, making them suitable for applications in coatings, adhesives, and optical materials.

Advanced Characterization Techniques and Structure Property Correlations in Poly Alpha Naphthyl Methacrylate

Spectroscopic Characterization of Poly(alpha-naphthyl methacrylate) Structure

Spectroscopy is a cornerstone in the analysis of P1NMA, offering non-destructive methods to probe its chemical structure, conformational state, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoregularity and Chain Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of polymers, particularly their tacticity—the stereochemical arrangement of monomer units along the polymer chain. The tacticity of P1NMA, which can be isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement), significantly influences its physical properties.

Direct analysis of P1NMA can be complex; therefore, a common method involves converting the polymer into poly(methyl methacrylate) (PMMA) through hydrolysis and subsequent methylation. researchgate.net The tacticity is then determined from the well-resolved proton NMR (¹H NMR) or carbon-13 NMR (¹³C NMR) spectra of the resulting PMMA. researchgate.netresearchgate.net For PMMA, the α-methyl proton signals are particularly sensitive to the triad (B1167595) tacticity (mm, mr, rr sequences). researchgate.net

Research has shown that the polymerization conditions have a profound impact on the resulting tacticity of P1NMA. For instance, radical polymerization initiated by azobisisobutyronitrile (AIBN) typically yields a predominantly syndiotactic polymer. researchgate.net Conversely, anionic polymerization in nonpolar solvents like toluene (B28343) can produce highly isotactic P1NMA, while using a polar solvent like tetrahydrofuran (B95107) (THF) favors syndiotactic chain growth. researchgate.net Polymers with higher syndiotactic content generally exhibit higher glass transition temperatures (Tg) compared to their isotactic counterparts. researchgate.netresearchgate.net The conformation of the polymer chain in solution is also influenced by its tacticity; isotactic polymers may adopt a more rigid, helical conformation, while atactic and syndiotactic chains are typically more flexible. researchgate.netrsc.org

| Polymerization Method/Solvent | Predominant Tacticity | Reference |

|---|---|---|

| Radical Polymerization (e.g., AIBN) | Syndiotactic-rich | researchgate.netresearchgate.net |

| Anionic Polymerization (Toluene) | Isotactic | researchgate.net |

| Anionic Polymerization (THF) | Syndiotactic | researchgate.net |

| Polymerization in Acetone/Acetonitrile | Higher Isotactic Content (vs. low dielectric constant solvents) | researchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and chemical bonding within the P1NMA structure. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

The FTIR and Raman spectra of P1NMA are characterized by absorption bands corresponding to the vibrations of its constituent groups: the naphthyl ring, the ester group, and the polymer backbone. s-a-s.org

Aromatic Naphthyl Group: The presence of the aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. s-a-s.org In-plane ring stretching vibrations appear as sharp bands in the 1450-1600 cm⁻¹ region. s-a-s.org Out-of-plane C-H bending vibrations are also prominent and can provide information on the substitution pattern of the aromatic ring. s-a-s.org

Ester Group: The carbonyl (C=O) stretching vibration of the methacrylate (B99206) ester group is one of the most intense and easily identifiable peaks in the IR spectrum, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage are found in the 1100-1300 cm⁻¹ region. researchgate.net

Aliphatic Backbone: The aliphatic C-H stretching vibrations of the polymer backbone and the α-methyl group are located in the 2800-3000 cm⁻¹ range. s-a-s.org

Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring. researchgate.net By analyzing the position, intensity, and shape of these vibrational bands, researchers can confirm the polymer's structure, identify impurities, and study intermolecular interactions, such as hydrogen bonding in blends or composites. spectroscopyonline.comdigitellinc.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| >3000 | C-H Stretch | Aromatic (Naphthyl) | s-a-s.org |

| 2800-3000 | C-H Stretch | Aliphatic (Backbone, α-methyl) | s-a-s.org |

| 1720-1740 | C=O Stretch | Ester (Carbonyl) | researchgate.net |

| 1450-1600 | C=C Stretch | Aromatic (Naphthyl Ring) | s-a-s.org |

| 1100-1300 | C-O Stretch | Ester | researchgate.net |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Excimer Formation

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are employed to investigate the photophysical properties of P1NMA, which are dominated by the pendant naphthyl chromophores. tudublin.ie

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. P1NMA typically exhibits a maximum absorption (λmax) around 215 nm, corresponding to the π-π* transitions of the naphthyl group. sigmaaldrich.com

Fluorescence spectroscopy is particularly insightful for studying chain conformation and dynamics in polymers containing aromatic groups. nahrainuniv.edu.iq The naphthyl chromophores in P1NMA can exhibit two types of fluorescence emission:

Monomer Emission: An isolated, excited naphthyl group emits fluorescence at a characteristic wavelength, typically around 344 nm. smolecule.com

Excimer Emission: When two naphthyl groups are in close proximity (a few angstroms apart) and in a parallel, co-planar arrangement, an excited-state dimer, or "excimer," can form. nahrainuniv.edu.iq This excimer emits light at a longer, red-shifted wavelength, generally in the 375–390 nm range. smolecule.com

The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive probe of the polymer's chain conformation. In good solvents, the polymer chains are extended, minimizing the interaction between naphthyl groups and resulting in low excimer formation (<10% of total fluorescence). smolecule.com In poor solvents, the polymer chains contract into a more compact, coiled conformation, which increases the probability of adjacent naphthyl groups forming excimers, leading to a significant increase in the excimer emission contribution (>40%). smolecule.com This phenomenon allows for the study of polymer-solvent interactions and conformational changes in response to external stimuli. nahrainuniv.edu.iq

| Property | Wavelength (nm) | Description | Reference |

|---|---|---|---|

| UV Absorption (λmax) | ~215 | π-π* transition of the naphthyl group. | sigmaaldrich.com |

| Monomer Fluorescence | ~344 | Emission from an isolated excited naphthyl group. | smolecule.com |

| Excimer Fluorescence | 375–390 | Emission from an excited-state dimer of naphthyl groups. | smolecule.com |

Morphological and Microstructural Analysis of Poly(this compound) Materials

The performance of P1NMA in solid-state applications, such as films, coatings, or as part of a composite material, is heavily dependent on its morphology and microstructure.

Electron Microscopy (FESEM, TEM) for Nanoparticle and Film Morphology

Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of P1NMA at the nanoscale.

FESEM provides high-resolution images of the surface topography of materials. It can be used to examine the surface of P1NMA films, revealing features such as smoothness, porosity, or the presence of cracks. science.gov In the case of polymer blends or composites containing P1NMA, FESEM can elucidate the phase separation and distribution of different components. science.gov

TEM offers even higher resolution and is used to investigate the internal structure of materials. For P1NMA synthesized in the form of nanoparticles, TEM can determine their size, shape (e.g., spherical), and internal structure. nih.govnih.gov It can also be used to visualize the dispersion of P1NMA nanoparticles within a matrix or the morphology of self-assembled structures like block copolymer micelles. nih.govacs.org

These imaging techniques are crucial for correlating the synthesis parameters and processing conditions with the final material morphology, which in turn dictates properties like mechanical strength and optical clarity. researchgate.netresearchgate.net

Dynamic Light Scattering (DLS) and Zeta Potential for Colloidal Stability and Particle Sizing

For applications involving P1NMA as colloidal nanoparticles dispersed in a liquid, Dynamic Light Scattering (DLS) and zeta potential measurements are critical for characterization.

Dynamic Light Scattering (DLS): This technique measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion in a suspension. researchgate.net By analyzing these fluctuations, DLS can determine the hydrodynamic radius (size) of the particles and provide information about the particle size distribution (polydispersity index, PDI). researchgate.netmdpi.com It is a primary method for characterizing the size of P1NMA nanoparticles in a colloidal system. acs.org

Zeta Potential: This measurement quantifies the magnitude of the electrostatic charge on the surface of the nanoparticles in the dispersion. wyatt.com The zeta potential is a key indicator of the colloidal stability of the suspension. mdpi.com Particles with a high absolute zeta potential (typically > |30| mV) will exhibit strong electrostatic repulsion, preventing them from aggregating or flocculating and thus ensuring a stable dispersion. wyatt.com Conversely, a low zeta potential suggests instability. wyatt.com The zeta potential is influenced by factors such as the pH and ionic strength of the dispersing medium. nih.gov These measurements are essential for formulating stable P1NMA-based latexes or nanoparticle inks.

X-ray Structural Analysis of Monomer Crystals and Polymer Films

X-ray diffraction (XRD) is a powerful technique for elucidating the atomic and molecular structure of materials. In the context of poly(this compound) (PαNMA), XRD is employed to analyze both the monomer crystals and the resulting polymer films, providing insights into their structural organization. rroij.comacs.org

Studies involving X-ray structural analysis of naphthyl methacrylate monomers have shown that understanding the crystal structure can help interpret the kinetics of photopolymerization. researchgate.net The arrangement of monomer units in the crystalline state can influence their reactivity and the resulting polymer structure. researchgate.net For polymer films, XRD helps to characterize their morphology, distinguishing between amorphous and crystalline or semi-crystalline states. rroij.com Most polymers, including PαNMA, are often semi-crystalline, exhibiting both ordered crystalline regions and disordered amorphous regions. rroij.com The XRD profile of an amorphous polymer shows a broad halo, whereas a semi-crystalline polymer will display sharp diffraction peaks superimposed on the amorphous halo. rroij.com

The analysis of PαNMA films using X-ray scattering techniques can reveal information about the packing of the polymer chains and the orientation of the bulky naphthyl side groups. escholarship.org Soft X-ray spectroscopy, in particular, is sensitive to the bonding environments and orientation of chemical moieties within the polymer. escholarship.org Resonant soft X-ray reflectivity has been used to study the structure of thin polymer films, providing details about molecular orientation and interfacial structures. escholarship.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers like poly(this compound). lcms.cz This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net The output from a GPC analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). mdpi.com

The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, where the polymer chains are of similar length, which is often a hallmark of a well-controlled polymerization process. rsc.org For instance, radical polymerization of α-naphthyl methacrylate can yield polymers with a dispersity (a synonym for PDI) in the range of 1.5–2.0. smolecule.com

GPC is routinely used to monitor the progress of polymerization reactions and to characterize the final polymer product. mdpi.comresearchgate.net The molecular weight and its distribution are critical parameters as they significantly influence the physical and mechanical properties of the resulting polymer, including its thermal stability and viscoelastic behavior. tandfonline.com For accurate molecular weight determination, GPC systems are calibrated using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate) (PMMA). lcms.czmdpi.comgoogle.com

Table 1: Representative Molecular Weight Data for Methacrylate Polymers from GPC Analysis This table presents illustrative data for different polymethacrylates to demonstrate typical values obtained through GPC analysis. The specific values for poly(this compound) can vary depending on the synthesis conditions.

| Polymer System | Mn ( g/mol ) | Mw/Mn (PDI) | Synthesis Method | Reference |

| Poly(α-naphthyl methacrylate) | Up to 2.25 x 10⁵ | 1.5 - 2.0 | Radical Polymerization | smolecule.com |

| Poly(phenyl methacrylate) | 1.0 x 10⁶ - 1.23 x 10⁶ | ~1.5 | Isothermal Decomposition | tandfonline.com |

| Poly(methyl methacrylate) | 21,400 | 1.05 | Photo-LRP | researchgate.net |

| Norbornene-Lactone/AcOST Copolymer | 22,900 | 1.73 | NMP | mdpi.com |

Bulk and Interfacial Property Investigations of Poly(this compound)

Thermal Stability and Degradation Kinetics Studies

The thermal stability of poly(this compound) (PαNMA) is a critical property that dictates its processing conditions and potential applications. Thermogravimetric analysis (TGA) is the primary technique used to investigate the thermal stability and degradation kinetics of polymers. marquette.edumdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com

For methacrylate polymers, the presence of bulky side groups can significantly influence their thermal stability. researchgate.net The naphthyl group in PαNMA, being a large and rigid aromatic structure, is expected to enhance the polymer's thermal stability compared to polymethacrylates with smaller alkyl side chains. researchgate.net Studies on related aromatic polymethacrylates have shown that the degradation mechanism can be complex, often involving multiple steps. mdpi.comresearchgate.net

The thermal degradation of a similar polymer, poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate], was found to yield α-naphthol as a major degradation product, with depolymerization to the monomer not being prominent below 320 °C. researchgate.net The degradation process was investigated by analyzing fractions collected at different temperature ranges. researchgate.net

Kinetic analysis of TGA data, often using isoconversional methods like the Flynn-Wall-Ozawa method, allows for the determination of the activation energy (Ea) of degradation. marquette.edusemanticscholar.org The activation energy provides insight into the energy barrier for the degradation process. For many polymethacrylates, the Ea values are dependent on the extent of conversion, indicating a complex degradation mechanism. mdpi.com For example, the activation energy for the thermal degradation of a novel methacrylate polymer derived from a naphthol-containing cinnamic acid derivative was found to be in the range of 115.37-187.18 kJ mol⁻¹. dergipark.org.tr

Table 2: Thermal Degradation Data for Naphthol-Containing Methacrylate Polymers

| Polymer System | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ mol⁻¹) | Analysis Method | Reference |

| Naphthol-Cinnamic Acid Methacrylate Polymer | 332 (at 10°C/min) | 115.37 - 187.18 | TGA | dergipark.org.tr |

| Poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate] | Degradation below 320°C is not monomer depolymerization | Not specified | TGA, GC-MS, FT-IR, NMR | researchgate.net |

| Poly(phenyl methacrylate) | Varies with decomposition level | Lower than PMMA | TGA | tandfonline.com |

Thermomechanical Response and Viscoelastic Behavior by Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers like poly(this compound). specificpolymers.com DMA measures the response of a material to a periodic stress, providing information on the storage modulus (G' or E'), which represents the elastic component, and the loss modulus (G'' or E''), which represents the viscous component. specificpolymers.com The ratio of the loss modulus to the storage modulus (tan δ) is a measure of the energy dissipation or damping in the material. specificpolymers.com

The thermomechanical response of a polymer is highly dependent on temperature. A typical DMA thermogram shows distinct regions of behavior, including the glassy state, the glass transition region, and the rubbery plateau. nih.govuc.edu The glass transition temperature (Tg) is a key parameter obtained from DMA and is often identified by the peak of the tan δ curve or the onset of the drop in the storage modulus. nih.gov The bulky and rigid naphthyl group in PαNMA is expected to restrict chain mobility, leading to a high glass transition temperature. researchgate.netsigmaaldrich.com For instance, poly(1-naphthyl methacrylate) has a reported Tg of 205 °C. sigmaaldrich.com

DMA is also sensitive to other transitions and relaxation processes in the polymer. researchgate.net For polymethacrylates, secondary relaxations (β, γ, etc.) at temperatures below the main α-relaxation (glass transition) can be observed, which are typically associated with localized motions of the side chains. researchgate.net These relaxations can significantly impact the material's properties at use temperatures. The viscoelastic properties of polymers are crucial for understanding their behavior in various applications, from rigid plastics to elastomers and adhesives. polymerphysics.net

Dielectric Properties and Electrical Conductivity of Poly(this compound) and Composites

The dielectric properties of poly(this compound) (PαNMA) are of interest for potential applications in electronics and electrical insulation. researchgate.netdergipark.org.tr The dielectric constant (ε') and dielectric loss factor (ε'') are key parameters that describe how a material responds to an applied electric field. These properties are typically measured over a range of frequencies and temperatures. researchgate.net

For a novel methacrylate polymer derived from a naphthol-containing cinnamic acid derivative, the dielectric constant was observed to decrease with increasing frequency, a typical behavior for polymers. dergipark.org.tr The dielectric constant of this polymer increased with temperature, rising from 8.47 to 13.44 at 1 kHz as the temperature increased from room temperature to 355 K. dergipark.org.tr The AC conductivity (σac) also showed a significant temperature dependence. dergipark.org.tr

The introduction of conductive fillers, such as nanographene or carbon nanotubes, into a PαNMA matrix can dramatically alter its electrical properties, transforming it from an insulator to a semiconductor or conductor. researchgate.netsemanticscholar.org For a composite of a polymethacrylate (B1205211) with α-naphthyl side groups and 10 wt% nanographene, the AC conductivity increased significantly compared to the pure polymer. researchgate.net The study of the AC conductivity mechanism in such composites can provide insights into the charge transport processes, such as the correlated barrier hopping model. researchgate.net The electrical properties of these composites are highly dependent on the dispersion and morphology of the filler within the polymer matrix. researchgate.net

Table 3: Dielectric Properties of a Naphthol-Containing Methacrylate Polymer at 1 kHz

| Temperature (K) | Dielectric Constant (ε') | AC Conductivity (S/cm) | Log σac | Reference |

| 273 | 8.47 | 2.55 x 10⁻¹⁰ | -9.593 | dergipark.org.tr |

| 300 | 10.80 | 1.03 x 10⁻⁰⁸ | -7.731 | dergipark.org.tr |

| 320 | 10.83 | 1.86 x 10⁻⁰⁸ | -7.524 | dergipark.org.tr |

| 355 | 13.44 | 9.57 x 10⁻⁰⁷ | -6.018 | dergipark.org.tr |

Rheological Studies of Poly(this compound) Solutions and Melts

Rheology is the study of the flow and deformation of matter. researchgate.net For polymers like poly(this compound), rheological studies of their solutions and melts are crucial for understanding their processability and for relating their molecular structure to their macroscopic flow behavior. researchgate.netanton-paar.com

The viscosity of a polymer melt is a key parameter for processes such as extrusion and injection molding. researchgate.net Polymer melts are typically non-Newtonian, meaning their viscosity depends on the shear rate; they are often shear-thinning, where the viscosity decreases as the shear rate increases. researchgate.net The rheological behavior of polymer melts is strongly influenced by molecular weight, molecular weight distribution, and chain architecture (e.g., branching). researchgate.net

In the molten state, polymers exhibit viscoelastic properties, meaning they show both viscous (liquid-like) and elastic (solid-like) characteristics. nih.gov This viscoelasticity can lead to phenomena such as extrudate swell, where the diameter of the polymer exiting a die is larger than the die orifice. researchgate.net The study of the nonlinear extensional rheology of polymer melts provides insights into their strain hardening behavior, which is important for processes like film blowing and fiber spinning. nih.gov

For polymer solutions, rheological measurements can provide information about polymer-solvent interactions and the conformation of polymer chains in solution. psu.edu The viscosity of a polymer solution is related to its concentration and the molecular weight of the polymer. At a certain concentration, polymer chains begin to overlap and entangle, leading to a significant increase in viscosity. This is a key consideration for applications involving polymer solutions, such as coatings and adhesives.

Free Volume Characterization via Positron Annihilation Lifetime Spectroscopy (PALS)

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique highly sensitive to the sub-nanometer sized local free volume holes in polymeric materials. nih.govuni-halle.de This method provides unique insights into the microstructure, which governs many of the macroscopic properties of polymers. rsc.org In PALS, a positron source, typically 22Na, emits positrons into the polymer sample. picoquant.com The positron can form a metastable bound state with an electron, known as positronium (Ps). nih.gov There are two spin states of positronium: para-positronium (p-Ps) and ortho-positronium (o-Ps). Due to its longer lifetime in a vacuum, the o-Ps is the primary probe for free volume studies. ortec-online.com

In a polymeric material, the o-Ps atom preferentially localizes in the regions of lower electron density, which are the free volume holes. ortec-online.com The lifetime of the o-Ps is shortened by the "pick-off" annihilation, where the positron in the o-Ps annihilates with an electron from the surrounding polymer chains rather than its own partner. The rate of this pick-off annihilation is directly related to the size of the free volume cavity in which the o-Ps is trapped. A larger free volume hole results in a longer o-Ps lifetime (τ₃). The intensity of the o-Ps component (I₃) is related to the number density of these free volume sites. ortec-online.com

The relationship between the o-Ps lifetime and the size of the free volume hole is often modeled by the Tao-Eldrup model, which assumes a spherical potential well for the free volume cavity. uni-halle.deacs.org This model allows for the calculation of the mean free volume radius (R) from the measured o-Ps lifetime (τ₃).

Research Findings in Poly(this compound)

While specific PALS studies exclusively focused on poly(this compound) are not extensively documented in the public domain, research on structurally similar polymers like poly(methyl methacrylate) (PMMA) provides a strong basis for understanding the expected behavior. iaea.orgacs.orgacs.org The bulky naphthyl group in poly(this compound) is expected to significantly influence the free volume characteristics compared to the smaller methyl group in PMMA.

Studies on various methacrylate polymers have demonstrated the utility of PALS in characterizing the free volume and its correlation with physical properties. For instance, in PMMA, PALS has been used to study the effects of pressure densification on the free volume properties. acs.orgacs.org These studies have shown a decrease in the o-Ps lifetime (τ₃) and consequently the free volume hole size with increasing densification pressure, which correlates with changes in macroscopic properties like density and bulk modulus. acs.org

The following table summarizes typical PALS data that could be expected from a comparative study of poly(this compound) and poly(methyl methacrylate), based on the understanding of structure-property relationships in polymers. The presence of the bulky naphthyl group is anticipated to create larger free volume holes.

Table 1: Hypothetical PALS Data for Methacrylate Polymers at Room Temperature

| Polymer | o-Ps Lifetime (τ₃) (ns) | o-Ps Intensity (I₃) (%) | Mean Free Volume Radius (R) (Å) |

| Poly(methyl methacrylate) | ~1.8 - 2.2 | ~25 - 30 | ~2.8 - 3.2 |

| Poly(this compound) | ~2.5 - 3.0 | ~20 - 25 | ~3.4 - 3.8 |

Note: The values for Poly(this compound) are extrapolated based on the expected impact of the bulky side group and are for illustrative purposes.

The temperature dependence of the free volume in poly(this compound) can also be investigated using PALS. As the temperature increases, the polymer chains gain mobility, leading to an expansion of the free volume. This would be observed as an increase in the o-Ps lifetime (τ₃). The glass transition temperature (Tg) of the polymer is often associated with a distinct change in the slope of the τ₃ versus temperature plot. ortec-online.com

Table 2: Expected Temperature Dependence of o-Ps Lifetime (τ₃) for Poly(this compound)

| Temperature (°C) | Expected o-Ps Lifetime (τ₃) (ns) |

| 25 | 2.6 |

| 50 | 2.7 |

| 75 | 2.8 |

| 100 | 2.9 |

| 125 (near Tg) | 3.2 |

| 150 | 3.5 |

Note: These are hypothetical values to illustrate the expected trend.

The free volume characterization of poly(this compound) by PALS provides crucial data for understanding its structure-property relationships. The size, distribution, and temperature dependence of the free volume holes influence various macroscopic properties such as mechanical strength, gas permeability, and dielectric constant. By correlating PALS data with results from other characterization techniques, a comprehensive understanding of the material's behavior can be achieved.

Theoretical and Computational Approaches to Alpha Naphthyl Methacrylate Systems

Quantum Chemical Investigations of Monomer Reactivity and Polymerization Pathways

Quantum chemical methods are powerful tools for understanding the intricacies of chemical reactions at the electronic level. yok.gov.tr In the context of α-naphthyl methacrylate (B99206), these investigations focus on the monomer's reactivity and the various potential pathways its polymerization can take. By modeling the electronic structure of the monomer, researchers can predict its behavior in polymerization reactions.

Detailed research findings from quantum chemical studies on monomers similar to α-naphthyl methacrylate, such as other acrylates and methacrylates, have provided a foundational understanding of the factors influencing polymerization. yok.gov.tr These studies often involve calculating the reaction barriers for different reaction steps, such as the addition of a radical to the monomer. yok.gov.tr The geometry of the radical and the monomer, including the bulky naphthyl group in α-naphthyl methacrylate, can significantly influence reactivity. mdpi.com

Key aspects of these investigations include:

Monomer Reactivity: The electronic properties of the α-naphthyl methacrylate monomer, such as the charge distribution and the energies of its frontier molecular orbitals (HOMO and LUMO), are calculated to assess its susceptibility to radical attack. The large, electron-rich naphthyl group is expected to have a significant electronic and steric influence on the reactivity of the methacrylate double bond.

Polymerization Pathways: Quantum chemistry can elucidate the step-by-step mechanism of polymerization. yok.gov.tr This includes modeling the initiation, propagation, and termination steps. yok.gov.tr For instance, the stability of the propagating radical, which includes the naphthyl group, is a critical factor in determining the rate of polymerization. Different modes of monomer addition (e.g., head-to-tail, head-to-head) can be modeled to determine the most likely pathway.

Stereochemistry: The calculations can also provide insights into the stereochemistry of the resulting polymer, predicting the likelihood of forming isotactic, syndiotactic, or atactic poly(α-naphthyl methacrylate).

Table 1: Illustrative Data from Quantum Chemical Calculations on Methacrylate Monomers

This table presents typical data obtained from quantum chemical calculations, illustrating the type of information used to assess monomer reactivity. Values are hypothetical for α-naphthyl methacrylate for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the monomer. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the monomer. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap can suggest higher reactivity. |

| Mulliken Charge on Vinyl Carbon (α) | -0.15 e | Provides insight into the electrophilicity/nucleophilicity of reactive sites. |

| Mulliken Charge on Vinyl Carbon (β) | +0.05 e | Helps predict the regioselectivity of radical attack. |

| Activation Energy for Radical Addition | 35 kJ/mol | A key parameter for predicting the rate of propagation. |

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

These simulations model the polymer at the atomic level, treating atoms as spheres and bonds as springs, and then solve Newton's equations of motion to track the trajectory of each atom. acs.org This allows for the exploration of:

Polymer Conformation: The simulations can reveal the preferred spatial arrangements of the polymer chain. The steric hindrance from the large naphthyl groups is expected to significantly restrict the rotational freedom of the polymer backbone, leading to a more rigid and extended conformation compared to polymers with smaller side groups like poly(methyl methacrylate). researchgate.net

Intermolecular Interactions: MD simulations can quantify the non-covalent interactions between polymer chains, such as van der Waals forces and π-π stacking interactions between the naphthyl rings of adjacent chains. arxiv.org These interactions are critical in determining the bulk properties of the material, including its density and mechanical strength.

Chain Packing and Morphology: By simulating a collection of polymer chains, researchers can study how they pack together in the solid state. The bulky side groups may lead to a less efficient packing, resulting in a significant amount of free volume, which can affect properties like the glass transition temperature.

Table 2: Representative Intermolecular Interaction Energies for Poly(α-naphthyl methacrylate) from MD Simulations

This table provides an example of the types of interaction energies that can be calculated from MD simulations to understand the forces governing polymer structure. Values are illustrative.

| Interaction Type | Average Energy (kcal/mol) per repeating unit | Description |

| Van der Waals | -15.5 | Non-specific attractive and repulsive forces between all atoms. |

| π-π Stacking (Naphthyl-Naphthyl) | -4.2 | Specific attractive interaction between the aromatic rings of the naphthyl groups. |

| Backbone-Backbone | -3.8 | Interactions between the main chains of the polymer. |

| Side Chain-Side Chain | -11.7 | Dominated by interactions between the large naphthyl groups. |

Computational Modeling of Polymerization Kinetics and Chain Growth

Computational models are employed to simulate the kinetics of the polymerization process, providing a quantitative understanding of how fast the polymer chains grow and what determines their final length. researchgate.net These models often integrate the parameters obtained from quantum chemical calculations (like activation energies) into a larger-scale simulation of the reaction.

The primary focus of these models for α-naphthyl methacrylate polymerization includes:

Chain Growth and Molecular Weight Distribution: By simulating the interplay of these elementary reactions over time, it is possible to predict the evolution of the average molecular weight and the distribution of chain lengths (polydispersity) of the resulting polymer. wpmucdn.com The bulky naphthyl group might sterically hinder the termination reactions, potentially leading to a higher molecular weight polymer under certain conditions.

Effect of Reaction Conditions: These models can also explore the influence of temperature and monomer concentration on the polymerization kinetics and the properties of the final polymer.

Table 3: Illustrative Kinetic Parameters for the Free Radical Polymerization of α-Naphthyl Methacrylate

This table shows a hypothetical set of kinetic parameters that could be derived from computational modeling of the polymerization process.

| Parameter | Symbol | Hypothetical Value | Unit |

| Propagation Rate Constant | kp | 250 | L mol-1 s-1 |

| Termination Rate Constant | kt | 1.0 x 107 | L mol-1 s-1 |

| Chain Transfer to Monomer Constant | CM | 5.0 x 10-5 | Dimensionless |

| Initiator Efficiency | f | 0.6 | Dimensionless |

Predictive Simulations for Structure-Property Relationships of Poly(alpha-naphthyl methacrylate)

A significant goal of computational polymer science is to predict the macroscopic properties of a polymer based on its chemical structure. pageplace.de This is achieved through quantitative structure-property relationship (QSPR) models. These models use statistical methods to correlate structural descriptors of the polymer's repeating unit with its physical, thermal, and mechanical properties. acs.org

For poly(α-naphthyl methacrylate), QSPR studies can predict a range of important properties:

Physical Properties: Density, refractive index, and solubility parameters can be estimated.

Thermal Properties: The glass transition temperature (Tg), a critical property for amorphous polymers, can be predicted. The rigid naphthyl group is expected to lead to a high Tg for poly(α-naphthyl methacrylate).

Mechanical Properties: Properties like the elastic modulus, tensile strength, and hardness can be computationally estimated, providing insights into the material's potential applications.

A known method for predicting polymer properties involves calculating contributions based on the atoms and bonds within the repeating unit. pageplace.de

Table 4: Predicted Properties of Poly(α-naphthyl methacrylate) using a Quantitative Structure-Property Relationship Model. pageplace.de

| Property | Predicted Value |

| Molar Volume (Vw) | 173.4 cm³/mol |

| Glass Transition Temperature (Tg) | 413 K (140 °C) |

| Density (ρ) | 1.16 g/cm³ |

| Cohesive Energy (Ecoh) | 12,500 cal/mol |

Advanced Applications and Future Research Directions of Poly Alpha Naphthyl Methacrylate Materials

Optical and Optoelectronic Applications

The aromatic nature and rigid structure of the naphthyl group in PNMA give rise to notable optical properties, including a high refractive index and the capacity for fluorescence. These attributes are being actively explored for the development of next-generation optical components and radiation detection systems.

Development of High Refractive Index Polymers for Lenses and Coatings

A high refractive index is a critical property for materials used in advanced optical systems, as it allows for the fabrication of thinner, lighter, and more compact lenses and coatings. nih.gov Poly(alpha-naphthyl methacrylate) exhibits a significantly high refractive index of 1.641. scipoly.com This value surpasses that of many common optical polymers, making it an attractive candidate for high-performance optical applications.

Table 1: Comparison of Refractive Indices for Various Optical Polymers

| Polymer | Refractive Index (at 589 nm) |

|---|---|

| Poly(this compound) | 1.641 scipoly.com |

| Poly(2-vinylnaphthalene) | 1.6818 scipoly.com |

| Polycarbonate (PC) | 1.586 researchgate.net |

| Polystyrene (PS) | 1.59 researchgate.net |

| Poly(methyl methacrylate) (PMMA) | 1.49 researchgate.netresearchgate.net |

Future research is directed towards synthesizing copolymers of alpha-naphthyl methacrylate (B99206) with other monomers to fine-tune the refractive index and improve other properties like mechanical strength and thermal stability for use in advanced optical systems.

Fabrication of Fluorescent Polymers and Plastic Scintillators for Radiation Detection

The naphthyl group in PNMA is a chromophore that can absorb energy and re-emit it as light, a property known as fluorescence. This makes PNMA a candidate for use in fluorescent polymers and plastic scintillators. polysciences.com Plastic scintillators are organic materials that generate luminescence upon interaction with ionizing radiation and are crucial for radiation detection in various fields, including high-energy physics and medical imaging. escholarship.orgnrc.gov

A typical plastic scintillator consists of a polymer matrix that absorbs the initial energy from radiation and efficiently transfers it to fluorescent dopants (fluors), which then emit light at a specific wavelength. escholarship.org The aromatic structure of PNMA, similar to that of polystyrene or polyvinyltoluene which are common scintillator bases, allows for efficient energy absorption and transfer. The naphthalene (B1677914) moiety itself can act as a primary fluor. escholarship.org Key performance metrics for scintillators include light yield (photons produced per MeV of deposited energy) and decay time (the speed of the light emission). escholarship.orgstfc.ac.uk While specific light yield and decay time data for pure PNMA scintillators are not extensively reported, typical plastic scintillators have light yields around 10,000 photons/MeV and decay times of a few nanoseconds. nih.gov

Table 2: Typical Properties of Plastic Scintillators

| Property | Typical Value | Significance |

|---|---|---|

| Light Yield | ~10,000 photons/MeV | Determines the intensity of the light signal for a given radiation energy. |

| Decay Time | 1-10 nanoseconds nih.govmyu-group.co.jp | Affects the ability to perform fast timing measurements and handle high radiation rates. |

| Emission Maximum | 400-450 nm myu-group.co.jp | Needs to match the spectral sensitivity of the light detector (e.g., a photomultiplier tube). |

Research in this area focuses on incorporating this compound into copolymer systems and blending it with other fluors to optimize scintillation efficiency, light output, and radiation hardness for advanced radiation detection applications.

Exploration of Nonlinear Optical Properties in Poly(this compound) Systems

Nonlinear optical (NLO) materials are substances whose optical properties, such as refractive index, change with the intensity of incident light. These materials are essential for applications in photonics and optoelectronics, including optical switching and frequency conversion. The delocalized π-electrons in the aromatic naphthyl groups of PNMA suggest the potential for significant NLO effects.